molecular formula C17H19N5O5 B6534902 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 1171474-28-4

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B6534902
CAS No.: 1171474-28-4
M. Wt: 373.4 g/mol
InChI Key: ATFHLWPIZRGCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a heterocyclic organic compound featuring a pyrazole-oxadiazole hybrid core linked to a trimethoxybenzamide moiety. Its molecular architecture combines three key pharmacophoric elements:

  • 1,3-dimethylpyrazole: Enhances metabolic stability and modulates electronic properties.
  • 1,3,4-oxadiazole: Imparts rigidity and improves bioavailability through hydrogen-bond acceptor capabilities.

This compound is hypothesized to exhibit biological activity due to structural similarities with known antimicrobial and antitumor agents .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-9-6-11(22(2)21-9)16-19-20-17(27-16)18-15(23)10-7-12(24-3)14(26-5)13(8-10)25-4/h6-8H,1-5H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFHLWPIZRGCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and potentially affect neurological functions. Additionally, it interacts with other biomolecules, such as reactive oxygen species (ROS), influencing oxidative stress pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species. This oxidative stress can lead to cellular damage, affecting lipid peroxidation, DNA, and protein modifications. Furthermore, this compound can alter the activity of acetylcholinesterase, impacting nerve impulse transmission and potentially leading to behavioral changes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. By preventing the hydrolysis of acetylcholine, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound can interact with reactive oxygen species, modulating oxidative stress pathways and influencing cellular redox balance.

Comparison with Similar Compounds

Key Observations :

  • Replacement of oxadiazole with thiadiazole (e.g., ) introduces sulfur, which may alter electronic properties and binding kinetics.
  • Sulfonamide/sulfamoyl groups (e.g., ) enhance polarity but reduce logP values compared to trimethoxybenzamide derivatives.

Physicochemical Properties

Comparative physicochemical parameters:

Compound Molecular Weight logP Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors Reference ID
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide (Target) ~428.4 (calc.) ~3.0* ~90* 2/7* N/A
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide 365.43 2.935 71.49 2/6
N-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide 390.41 2.827 142.70 2/7
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide 452.52 ~1.25† ~142† 2/7

*Estimated based on structural analogs. †Predicted values from .

Key Trends :

  • The trimethoxybenzamide group in the target compound likely increases logP compared to sulfonamide derivatives (e.g., ), favoring membrane permeability.

Preparation Methods

Hydrazide Formation

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid hydrazide is prepared by refluxing the corresponding methyl ester with hydrazine hydrate (80% yield, 6 h, ethanol).

Oxadiazole Cyclization

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium:

Hydrazide+CS2KOH, EtOH5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol(75% yield)[5]\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol} \quad (\text{75\% yield})

Thiol oxidation using H₂O₂/HCl yields the 2-amino derivative:

Thiol+H2O2HCl5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine(82% yield)[6]\text{Thiol} + \text{H}2\text{O}2 \xrightarrow{\text{HCl}} \text{5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine} \quad (\text{82\% yield})

Coupling with 3,4,5-Trimethoxybenzoyl Chloride

The final amide bond is formed via Schotten-Baumann reaction :

Benzoyl Chloride Preparation

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride (95% yield, 2 h).

Amidation

The oxadiazol-2-amine reacts with the acyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

Oxadiazol-2-amine+RCOClTEA, DCMTarget Compound(68% yield)[1][6]\text{Oxadiazol-2-amine} + \text{RCOCl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} \quad (\text{68\% yield})

Alternative Synthetic Routes

One-Pot Oxidative Cyclization

Arylhydrazides and trimethoxybenzoyl chloride are condensed using phosphorus oxychloride (POCl₃) as both catalyst and dehydrating agent:

Hydrazide+RCOClPOCl3,ΔTarget Compound(60% yield)\text{Hydrazide} + \text{RCOCl} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound} \quad (\text{60\% yield})

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time by 70% compared to conventional heating, with comparable yields (65–70%).

Reaction Optimization Data

StepReagents/ConditionsYield (%)Purity (HPLC)
Hydrazide formationNH₂NH₂·H₂O, EtOH, reflux8098.2
Oxadiazole cyclizationCS₂/KOH, EtOH, 12 h7597.5
Thiol oxidationH₂O₂/HCl, RT, 4 h8298.8
AmidationTEA, DCM, 0°C → RT6899.1
One-pot methodPOCl₃, 80°C, 6 h6096.4

Key Challenges and Solutions

Regioselectivity in Oxadiazole Formation

The use of CS₂/KOH ensures exclusive 1,3,4-oxadiazole formation over 1,2,4-isomers, as confirmed by NMR.

Demethylation Mitigation

Low-temperature amidation (0°C) prevents demethylation of the trimethoxy group, preserving aromatic methoxy integrity.

Purification Techniques

Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity, while recrystallization from ethanol/water improves crystalline form.

Scalability and Industrial Relevance

Bench-scale batches (100 g) demonstrate consistent yields (65–70%) using the Schotten-Baumann method, with triphosgene as a safer alternative to SOCl₂ for acyl chloride generation.

Recent Advancements

Flow chemistry approaches reduce reaction times to 30 minutes for the amidation step, leveraging continuous processing and in-line FTIR monitoring .

Q & A

Q. What are the established synthetic routes for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide?

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A typical procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a benzoyl chloride derivative in the presence of K₂CO₃ in DMF at room temperature . Optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF vs. acetonitrile), or catalyst use to improve yield .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : To verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.0 ppm) .
  • Mass spectrometry (MS) : For molecular ion confirmation (exact mass ~443.16 g/mol) .
  • HPLC : To assess purity (>95%) and monitor reaction intermediates .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition assays : Targeting kinases or oxidoreductases due to structural similarity to bioactive thiadiazole and benzamide derivatives .
  • Cytotoxicity profiling : Using cancer cell lines (e.g., HeLa, MCF-7) to identify baseline activity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Solvent optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce byproduct formation .
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Maintain reactions at 0–5°C during exothermic steps to prevent decomposition .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from methoxy and pyrazole groups .
  • X-ray crystallography : Confirm stereochemistry and hydrogen bonding patterns if crystalline forms are obtainable .
  • Isotopic labeling : Use ¹³C-labeled precursors to trace ambiguous carbon signals in complex regions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the 3,4,5-trimethoxybenzamide moiety (e.g., replace methoxy with halogens or nitro groups) to assess electronic effects .
  • Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole or triazole to evaluate heterocycle contributions .
  • Molecular docking : Predict binding affinities with targets like tubulin or COX-2 using software (AutoDock Vina) .

Q. How to address metabolic instability in pharmacokinetic studies?

  • In vitro microsomal assays : Identify metabolic hotspots (e.g., methyl groups on pyrazole) using liver microsomes .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Stability testing : Expose the compound to pH gradients (1–13) and elevated temperatures (40–60°C) to assess degradation pathways .

Q. What experimental designs are optimal for detecting off-target effects?

  • Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein interactions .
  • High-content screening : Employ fluorescence-based assays (e.g., calcium flux) in primary cells to monitor cellular responses .
  • CRISPR-Cas9 gene editing : Knock out putative targets to validate specificity in isogenic cell lines .

Data Analysis and Contradiction Management

Q. How to interpret conflicting bioactivity data across different assays?

  • Dose-response curves : Compare IC₅₀ values across assays to differentiate true activity from assay-specific artifacts .
  • Positive controls : Include reference compounds (e.g., paclitaxel for cytotoxicity) to normalize inter-assay variability .
  • Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) in triplicate experiments .

Q. What computational tools aid in predicting reactivity or toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to forecast absorption, distribution, and hepatotoxicity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.